molecular formula C19H29F3NO7PS B396211 ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate

ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate

Cat. No.: B396211
M. Wt: 503.5g/mol
InChI Key: INQYKTFGHQSDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique combination of functional groups, including a phosphoryl group, a trifluoromethyl group, and a phenylsulfonylamino group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as ethyl propanoate, diisobutyl phosphite, and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and phosphoryl groups into target molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-((phenylsulfonyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the phenylsulfonylamino group can interact with specific biological targets .

Properties

Molecular Formula

C19H29F3NO7PS

Molecular Weight

503.5g/mol

IUPAC Name

ethyl 2-(benzenesulfonamido)-2-[bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C19H29F3NO7PS/c1-6-28-17(24)18(19(20,21)22,23-32(26,27)16-10-8-7-9-11-16)31(25,29-12-14(2)3)30-13-15(4)5/h7-11,14-15,23H,6,12-13H2,1-5H3

InChI Key

INQYKTFGHQSDRR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OCC(C)C)OCC(C)C

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

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